An In-Depth Technical Guide to the Chemical Properties of 6-(Trifluoromethoxy)quinoxaline Hydrochloride
An In-Depth Technical Guide to the Chemical Properties of 6-(Trifluoromethoxy)quinoxaline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties of 6-(Trifluoromethoxy)quinoxaline hydrochloride. The information presented herein is curated for researchers and professionals in the fields of medicinal chemistry, drug discovery, and materials science, offering insights into the synthesis, characterization, reactivity, and potential applications of this fluorinated quinoxaline derivative.
Introduction: The Quinoxaline Scaffold in Modern Chemistry
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Quinoxaline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5][6] The incorporation of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), into organic molecules is a well-established strategy to modulate their physicochemical and biological properties.[7][8][9] The trifluoromethoxy group is known for its high lipophilicity, metabolic stability, and strong electron-withdrawing nature, which can significantly influence a molecule's bioactivity and pharmacokinetic profile.[7][8] 6-(Trifluoromethoxy)quinoxaline hydrochloride is a derivative that combines the versatile quinoxaline core with the unique properties of the trifluoromethoxy group, making it a compound of significant interest for further investigation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-(Trifluoromethoxy)quinoxaline hydrochloride is essential for its application in research and development. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1215206-23-7 | [10][11] |
| Molecular Formula | C₉H₆ClF₃N₂O | [12] |
| Molecular Weight | 250.61 g/mol | [13] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. The hydrochloride salt form generally confers increased aqueous solubility compared to the free base. | General chemical principles |
| Melting Point | Not explicitly reported. Quinoxaline itself has a melting point of 29-32 °C.[1] The melting point of the hydrochloride salt of a substituted quinoxaline would be significantly higher. | [1] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | General laboratory practice |
Synthesis and Characterization
The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[14][15] For 6-(Trifluoromethoxy)quinoxaline, the synthesis would logically proceed via the reaction of 4-(trifluoromethoxy)-1,2-phenylenediamine with glyoxal. The resulting free base can then be converted to the hydrochloride salt by treatment with hydrochloric acid.
General Synthetic Protocol
Step 1: Synthesis of 6-(Trifluoromethoxy)quinoxaline (Free Base)
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To a solution of 4-(trifluoromethoxy)-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a solution of 40% aqueous glyoxal (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 6-(trifluoromethoxy)quinoxaline.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified 6-(trifluoromethoxy)quinoxaline in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 6-(Trifluoromethoxy)quinoxaline hydrochloride.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of 6-(Trifluoromethoxy)quinoxaline hydrochloride.
Spectroscopic Characterization
Detailed spectroscopic data for 6-(Trifluoromethoxy)quinoxaline hydrochloride is not widely published. However, based on the known spectral properties of quinoxalines and trifluoromethoxy-substituted aromatic compounds, the following characteristics can be predicted.[12][16][17]
1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the quinoxaline ring system will exhibit characteristic splitting patterns (doublets, doublets of doublets) based on their coupling with adjacent protons. The exact chemical shifts will be influenced by the electron-withdrawing nature of the trifluoromethoxy group.
13C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will be significantly influenced by the electronegative oxygen and fluorine atoms. The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms.
19F NMR: A single signal is expected in the fluorine NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift will be in the typical range for -OCF₃ groups.
Mass Spectrometry: The mass spectrum (electron ionization) of the free base, 6-(trifluoromethoxy)quinoxaline, would show a molecular ion peak corresponding to its molecular weight (214.14 g/mol ).[18] Fragmentation patterns would likely involve the loss of the trifluoromethoxy group or cleavage of the pyrazine ring. For the hydrochloride salt, electrospray ionization (ESI) in positive mode would show the protonated molecule [M+H]⁺ at m/z corresponding to the free base.
Reactivity and Chemical Behavior
The reactivity of 6-(Trifluoromethoxy)quinoxaline hydrochloride is governed by the chemical nature of the quinoxaline ring system and the trifluoromethoxy substituent.
-
Quinoxaline Ring: The pyrazine ring of the quinoxaline system is electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the 2- and 3-positions, especially if leaving groups are present.[19][20] The benzene ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing substituents.
-
Trifluoromethoxy Group: The -OCF₃ group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution.[7] It is also highly stable and generally resistant to cleavage under typical reaction conditions.[9] The presence of this group can influence the reactivity of the quinoxaline core, potentially making it more susceptible to nucleophilic attack.
-
Hydrochloride Salt: The hydrochloride salt form indicates that one of the nitrogen atoms in the pyrazine ring is protonated. This protonation increases the electron deficiency of the ring system, which can further activate it towards nucleophilic attack. The salt form also enhances the compound's solubility in polar solvents.
Potential Applications in Research and Drug Discovery
Quinoxaline derivatives are of significant interest in drug discovery due to their diverse pharmacological activities.[3][6][21] The incorporation of a trifluoromethoxy group can enhance properties such as metabolic stability and membrane permeability, which are crucial for drug candidates.[8] Therefore, 6-(Trifluoromethoxy)quinoxaline hydrochloride serves as a valuable building block for the synthesis of novel bioactive molecules. Potential areas of application include:
-
Anticancer Agents: Many quinoxaline derivatives have shown potent anticancer activity.
-
Antimicrobial Agents: The quinoxaline scaffold is found in several antibacterial and antifungal compounds.[4]
-
Antiviral Agents: Certain quinoxaline derivatives have demonstrated efficacy against various viruses.
-
Kinase Inhibitors: The quinoxaline core is present in several kinase inhibitors used in cancer therapy.
-
Materials Science: Quinoxaline-based compounds have applications as dyes, fluorescent materials, and in organic electronics.[2]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion
6-(Trifluoromethoxy)quinoxaline hydrochloride is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its chemical properties are defined by the interplay between the versatile quinoxaline scaffold and the unique electronic and steric effects of the trifluoromethoxy group. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. Further research into the synthesis, characterization, and biological evaluation of this and related derivatives is warranted to fully explore their potential applications.
References
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